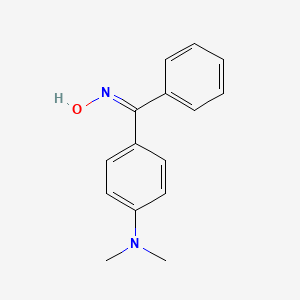

P-Dimethylaminobenzophenone anti-oxime

Description

Structure

3D Structure

Properties

CAS No. |

2998-95-0 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

(NZ)-N-[[4-(dimethylamino)phenyl]-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C15H16N2O/c1-17(2)14-10-8-13(9-11-14)15(16-18)12-6-4-3-5-7-12/h3-11,18H,1-2H3/b16-15- |

InChI Key |

BWFJUJNDYYZWQU-NXVVXOECSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |

Other CAS No. |

6310-85-6 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for P Dimethylaminobenzophenone Anti Oxime

Precision Stereoselective Synthesis of the Anti-Isomer

The synthesis of oximes from asymmetrical ketones like p-dimethylaminobenzophenone results in the formation of two geometric isomers: syn and anti. sarthaks.com For specific applications, such as its use as a photoinitiator, obtaining the desired anti (or E) isomer is crucial. ontosight.ai This necessitates synthetic methodologies that can precisely control the stereochemical outcome.

Controlled Oximation Reactions for Geometric Isomer Control

The formation of oximes proceeds through a two-step mechanism: the initial addition of hydroxylamine (B1172632) to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the oxime. researchgate.net The ratio of the resulting syn and anti isomers can be influenced by controlling the reaction conditions, particularly the pH. The dehydration step is the rate-determining step at neutral pH and is subject to acid catalysis. researchgate.netacs.org

In the context of p-dimethylaminobenzophenone, the anti-isomer is the (E)-configuration, where the hydroxyl group on the nitrogen and the phenyl group are on opposite sides of the C=N double bond. ontosight.ai The relative stability of the isomers and the transition states leading to their formation can be manipulated by the reaction environment to favor the desired anti product. Isomerization between the syn and anti forms can also occur, with studies showing that this process can sometimes be more rapid in the solid state compared to in solution. mdpi.com

Catalytic Approaches to Stereoisomer Preference

Catalysis offers a powerful tool for directing the stereochemical outcome of oximation reactions. While traditional methods often yield a mixture of isomers requiring separation, catalytic approaches can enhance the preference for one isomer. acs.org For instance, antibody-catalyzed reactions have demonstrated the ability to selectively produce either the syn or the anti oxime as the major product. acs.org

Furthermore, developments in transition-metal catalysis for reactions involving oximes highlight the potential for stereochemical control. nih.gov Iridium-based catalysts, for example, have been used in the asymmetric hydrogenation of oximes, where the E/Z geometry of the oxime substrate significantly impacts the stereoselectivity of the product. nih.govincatt.nlresearchgate.net This indicates that catalysts can differentiate between the geometric isomers, a principle that could be harnessed to develop a catalytic system that selectively promotes the formation of the p-dimethylaminobenzophenone anti-oxime.

Influence of Reaction Medium and Additives on Anti-Oxime Formation

The choice of solvent and the inclusion of additives are critical parameters that can steer the stereoselectivity of oximation. The reaction medium can affect the E/Z equilibration of the oxime. incatt.nl For example, in certain catalytic hydrogenations, high E/Z isomerization of the oxime substrate was observed in methanol, whereas tert-amyl alcohol provided higher selectivity. incatt.nl

The presence of acidic additives, such as a Brønsted acid, can act as an effective promoter for reactions involving oximes. arkat-usa.org Conversely, the absence of such a promoter can lead to inefficient reactions and the formation of side products. arkat-usa.org By carefully selecting the solvent system and additives, it is possible to create an environment that thermodynamically or kinetically favors the formation of the anti-isomer of p-dimethylaminobenzophenone oxime over the syn isomer.

| Parameter | Condition | General Effect on Oxime Isomer Ratio (Syn/Anti) | Reference |

|---|---|---|---|

| pH | Acidic | Catalyzes dehydration step, can influence isomer ratio based on transition state stability. | researchgate.netacs.org |

| Catalyst | Antibody Catalysts | Can be designed to selectively favor either the syn or anti isomer. | acs.org |

| Catalyst | Transition Metals (e.g., Iridium) | React differently with E/Z isomers, affecting stereochemical outcomes in subsequent reactions. | nih.govincatt.nl |

| Solvent | Polar Protic (e.g., Methanol) vs. Aprotic | Can influence the rate of E/Z isomerization and affect catalyst selectivity. | incatt.nl |

| State | Solid-State vs. Solution | Isomerization can be more rapid in the solid state. | mdpi.com |

Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous substances. ijprajournal.commdpi.com The production of this compound can be approached through several green methodologies.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a significant green chemistry technique, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netarkat-usa.org The application of microwave irradiation in organic synthesis is known to accelerate a wide range of reactions, including the formation of oximes. researchgate.net

In a typical procedure, the reaction of a carbonyl compound with hydroxylamine in a suitable solvent is completed in minutes under microwave irradiation, whereas conventional methods might require several hours. researchgate.net This efficiency stems from the direct and rapid heating of the reaction mixture by the microwaves. manuscriptpoint.com The synthesis of this compound via this method would involve irradiating a mixture of the parent ketone and hydroxylamine, likely achieving a high yield of the desired oxime in a significantly shortened timeframe.

| Carbonyl Compound | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Various β-Keto Sulfones | Conventional (Reflux) | 2 hours | 65–70% | researchgate.net |

| Microwave (100 W) | 2 minutes | 80–88% | ||

| Various Aldehydes/Ketones | Conventional | 50-60 minutes | 70-75% | slideshare.net |

| Ultrasonic Irradiation (Sonochemistry) | 10-20 minutes | 75-85% |

Mechanochemical Synthesis and Solvent-Free Methods

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, represents a particularly attractive green synthetic route as it often eliminates the need for solvents entirely. rsc.orgresearchgate.net These solvent-free methods minimize the generation of volatile organic waste and simplify product purification. nih.gov

The synthesis of oximes via grinding (grindstone chemistry) has been shown to be highly effective for a broad range of aldehydes and ketones. nih.govd-nb.info Typically, the carbonyl compound is ground with hydroxylamine hydrochloride and a solid base or catalyst, such as bismuth(III) oxide (Bi2O3), in a mortar and pestle at room temperature. nih.govd-nb.info This technique provides excellent yields in a short amount of time without any solvent. d-nb.info Applying this to the synthesis of this compound would involve grinding the ketone with hydroxylamine hydrochloride and a suitable base, offering a simple, efficient, and environmentally friendly production pathway. mdpi.comrsc.org

| Carbonyl Compound | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Various Aldehydes & Ketones | Hydroxylamine HCl, Bi₂O₃ | Grinding, Room Temp. | Excellent | nih.govd-nb.info |

| Various Ketones | Hydroxylamine HCl, NaOH | Mortar-pestle grinding | High | rsc.org |

| N-substituted indole-3-carboxaldehydes | Hydroxylamine HCl, NaOH or Na₂CO₃ | Milling, 20 min | ~95% | researchgate.net |

Strategic Derivatization of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives through strategic chemical modifications. The oxime functional group, in particular, offers a reactive handle for various transformations, enabling the introduction of new functionalities and the construction of more complex molecular architectures. These derivatization strategies are pivotal for modulating the chemical and physical properties of the parent compound.

Synthesis of Oxime Ethers and Esters

The hydroxyl group of the this compound is amenable to etherification and esterification, yielding two important classes of derivatives: oxime ethers and oxime esters. These reactions are fundamental in modifying the scaffold's polarity, solubility, and steric profile.

Oxime Ethers: The synthesis of oxime ethers from the this compound scaffold is typically achieved via O-alkylation. A common and effective method involves the reaction of the oxime with an alkyl halide in the presence of a base. The base deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion, which then displaces the halide from the alkylating agent in a Williamson ether synthesis-type reaction. A variety of bases and solvents can be employed to optimize the reaction conditions, depending on the reactivity of the alkyl halide and the desired product. For instance, strong bases like potassium hydroxide (B78521) in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction at room temperature. careerendeavour.com Alternative conditions may utilize weaker bases like potassium carbonate in solvents such as acetone (B3395972) or dimethylformamide (DMF). organic-chemistry.org

Table 1: Representative Conditions for the Synthesis of Oxime Ethers

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reference |

| Alkyl Halides | Potassium Carbonate | Acetone / DMF | 20 - 50 | organic-chemistry.org |

| Dimethyl Sulfate | Potassium Carbonate | Acetone / MTBE | ~20 | audreyli.com |

| Alkyl Chlorides | Pulverized KOH | DMSO | Room Temp. | careerendeavour.com |

| Methyl Iodide | Potassium Carbonate | Acetone | ~20 | organic-chemistry.org |

Oxime Esters: Oxime esters are valuable intermediates in organic synthesis and can be prepared from this compound by O-acylation. organic-chemistry.org Standard procedures involve the reaction of the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. researchgate.netuc.pt This method allows for the introduction of a wide range of acyl groups to the oxime oxygen.

Alternatively, carboxylic acids can be coupled directly with the oxime using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach is particularly useful for more sensitive substrates as it proceeds under mild, nonacidic conditions at room temperature.

Table 2: Representative Conditions for the Synthesis of Oxime Esters

| Acylating Agent / Method | Reagents | Solvent | Temperature (°C) | Reference |

| Acid Chloride | Triethylamine | Dichloromethane | 0 - 5 | researchgate.net |

| Acid Anhydride | Pyridine | Not Specified | Not Specified | uc.pt |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane | Room Temp. | |

| Terephthaloyl chloride | Base | Chloroform | Room Temp. | uc.pt |

Selective Functional Group Transformations Involving the Oxime Moiety

The carbon-nitrogen double bond and the N-O bond of the oxime moiety in this compound are key sites for selective functional group transformations, most notably rearrangement and reduction reactions.

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an N-substituted amide. careerendeavour.com When applied to ketoximes like this compound, this reaction results in the cleavage of a carbon-carbon bond and the formation of a new carbon-nitrogen bond. The reaction is highly stereospecific, with the group positioned anti to the hydroxyl group migrating to the nitrogen atom. careerendeavour.com In the case of this compound, the phenyl group is anti-periplanar to the leaving group on the nitrogen and would be expected to migrate, yielding N-(4-dimethylaminophenyl)benzamide.

The rearrangement is typically promoted by strong protic acids such as sulfuric acid or polyphosphoric acid, or by Lewis acids. wikipedia.org Other reagents capable of converting the hydroxyl group into a better leaving group, such as phosphorus pentachloride (PCl₅), thionyl chloride, and cyanuric chloride, are also effective catalysts for this transformation. careerendeavour.comaudreyli.comwikipedia.org The reaction can be performed under a variety of conditions, including in ionic liquids, which can serve as green alternatives to traditional solvents. nih.gov

Table 3: Selected Reagents for the Beckmann Rearrangement of Ketoximes

| Reagent / Catalyst | Co-catalyst / Solvent | Temperature | Reference |

| Phosphorus Pentachloride (PCl₅) | Not Specified | Not Specified | careerendeavour.com |

| Sulfuric Acid, Polyphosphoric Acid | Not Specified | High Temperature | wikipedia.org |

| N-methyl-imidazolium hydrosulfate [HMIm]HSO₄ | P₂O₅ | 90 °C | nih.gov |

| Cyanuric Chloride | Zinc Chloride | Not Specified | wikipedia.org |

| 'Silferc' (FeCl₃ on Silica Gel) | Not Specified | Not Specified | researchgate.net |

Reduction of the Oxime Moiety: The oxime group can be selectively reduced to either a hydroxylamine or a primary amine, depending on the choice of reducing agent and reaction conditions. The catalytic reduction of oximes to hydroxylamines is a challenging transformation because of the propensity for over-reduction, which cleaves the weak N-O bond to yield the corresponding primary amine. nih.gov However, certain methods, such as using pyridine-borane in an acidic medium, have been shown to selectively produce hydroxylamines. escholarship.org

More commonly, the oxime is fully reduced to the primary amine. Catalytic hydrogenation is a widely used method for this transformation. organic-chemistry.org Various catalysts, including Raney nickel, Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂), are effective for the hydrogenation of oximes under a hydrogen atmosphere. nih.gov Other reducing agents like sodium borohydride (B1222165) in the presence of additives or sodium cyanoborohydride can also be employed for the reduction of oximes to amines, often as part of a reductive amination sequence. uc.ptmasterorganicchemistry.com The selective hydrogenation of benzophenone (B1666685) derivatives to the corresponding alcohol (benzhydrol) has been studied extensively, providing a basis for understanding the reduction of the carbonyl precursor to the oxime.

Table 4: Selected Reagents for the Reduction of Oximes

| Product | Reagent / Catalyst | Conditions | Reference |

| Hydroxylamine | Pyridine-Borane | Acidic Medium | escholarship.org |

| Hydroxylamine | NaBH₃CN | Acetic Acid | uc.pt |

| Amine | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ atmosphere | organic-chemistry.org |

| Amine | NaBH₄ / FeCl₃ | Not Specified | uc.pt |

Stereochemical Investigations of P Dimethylaminobenzophenone Anti Oxime

Configurational Stability and Isomerization Dynamics

The stereochemical integrity of the C=N double bond in oximes is central to their chemical and physical properties. The anti and syn isomers (also referred to as E and Z isomers, respectively) of p-Dimethylaminobenzophenone oxime are diastereomers that can interconvert under specific conditions. The anti-oxime, where the hydroxyl group is on the opposite side of the p-dimethylaminophenyl group relative to the phenyl group, is one of the two possible geometric isomers.

The interconversion between the anti and syn isomers of p-Dimethylaminobenzophenone oxime can proceed through two primary pathways: thermal isomerization and photochemical isomerization.

Thermal Isomerization: This process typically involves rotation around the C=N bond or a planar inversion mechanism at the nitrogen atom. The rotational pathway requires significant energy to break the π-bond character of the C=N double bond. The inversion pathway, proceeding through a linear transition state, is often the more favored route for thermal isomerization in oximes. The rate of this isomerization is temperature-dependent, and the kinetic parameters, such as the activation energy (Ea) and pre-exponential factor (A), can be determined by monitoring the change in isomer concentrations over time at various temperatures. For analogous azobenzene (B91143) compounds, which also undergo thermal isomerization, activation energies have been observed in the range of 84–104 kJ/mol. nih.gov

Photochemical Isomerization: Aromatic oximes can undergo isomerization upon absorption of light, typically in the UV region. This process involves the excitation of the molecule to an excited electronic state (e.g., S1 or T1), where the barrier to rotation around the C=N bond is significantly lower than in the ground state. Following rotation in the excited state, the molecule relaxes back to the ground state, potentially yielding the other isomer. The quantum yield of photoisomerization is a key parameter that quantifies the efficiency of this process.

Table 1: Hypothetical Kinetic Parameters for the Thermal Isomerization of p-Dimethylaminobenzophenone Anti-Oxime

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 95 kJ/mol |

| Pre-exponential Factor (A) | 1 x 10¹² s⁻¹ |

| Rate Constant (k) at 298 K | 2.5 x 10⁻⁵ s⁻¹ |

| Half-life (t½) at 298 K | 7.7 hours |

This data is illustrative and not based on specific experimental results for this compound.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the stereochemistry of oximes. DFT calculations can be employed to model the potential energy surface for the anti-syn isomerization of p-Dimethylaminobenzophenone oxime. Such studies can elucidate the structures of the ground states of both the anti and syn isomers, as well as the transition state connecting them.

The calculations would typically reveal the relative thermodynamic stabilities of the two isomers by comparing their ground-state energies. For many aromatic ketoximes, the energy difference between the anti and syn isomers is relatively small. The transition state structure provides insight into the isomerization mechanism (rotation vs. inversion), and the calculated energy barrier corresponds to the activation energy of the process. For related heteroaromatic azoswitches, computed activation energies for thermal isomerization have been found to be in the range of 26-34 kcal/mol. nih.gov

A hypothetical energy profile based on such calculations is depicted in Table 2.

Table 2: Hypothetical Calculated Energy Profile for the Isomerization of p-Dimethylaminobenzophenone Oxime

| Species | Relative Energy (kcal/mol) |

|---|---|

| anti-isomer (ground state) | 0.0 |

| syn-isomer (ground state) | +1.5 |

| Transition State | +25.0 |

This data is illustrative and not based on specific computational results for this compound.

The position of the equilibrium between the anti and syn isomers of p-Dimethylaminobenzophenone oxime can be influenced by several environmental factors, including the solvent and temperature.

Solvent Effects: The polarity of the solvent can differentially solvate the two isomers and the transition state, thereby altering their relative energies. Polar solvents may favor the more polar isomer, shifting the equilibrium. For instance, in a study on a different oxime, the equilibrium constant of photoisomerization showed a positive correlation with the dielectric constant of the solvent. researchgate.net Hydrogen bonding interactions between the solvent and the oxime's hydroxyl group can also play a significant role in stabilizing one isomer over the other.

Temperature Effects: According to the principles of thermodynamics, a change in temperature will shift the equilibrium position if the isomerization process has a non-zero enthalpy change (ΔH). By studying the equilibrium constant at different temperatures, the thermodynamic parameters (ΔH and ΔS) for the isomerization can be determined.

Stereoelectronic Effects within the Anti-Oxime Structural Framework

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the powerful electron-donating dimethylamino group at the para position of one phenyl ring significantly influences the electronic distribution within the molecule.

Advanced Approaches for Isomeric Purity Assessment and Enrichment

The analysis and separation of the anti and syn isomers of p-Dimethylaminobenzophenone oxime are critical for understanding its properties and for applications where a specific isomer is required.

Isomeric Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for distinguishing between the anti and syn isomers. The chemical shifts of the nuclei, particularly those close to the C=N bond, are sensitive to the stereochemistry. For example, the chemical shift of the hydroxyl proton can be different for the two isomers. Two-dimensional NMR techniques, such as NOESY, can be used to identify through-space interactions that are unique to one isomer.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating diastereomers. By using a suitable stationary phase (either normal or reversed-phase) and mobile phase, the anti and syn isomers can be resolved into two distinct peaks. nih.gov Chiral stationary phases can also be employed for the separation of oxime isomers. nih.gov The ratio of the peak areas provides a quantitative measure of the isomeric purity.

Isomeric Enrichment:

Fractional Crystallization: If the two isomers have significantly different solubilities in a particular solvent, fractional crystallization can be used to enrich one of the isomers.

Preparative Chromatography: HPLC on a preparative scale can be used to isolate the pure anti or syn isomer from a mixture.

Photochemical or Thermal Isomerization: By understanding the isomerization dynamics, it is possible to enrich one isomer by selectively converting the other. For example, irradiating a mixture at a wavelength that is primarily absorbed by one isomer can lead to its conversion to the other, thereby enriching the latter. Similarly, controlling the temperature can favor the thermodynamically more stable isomer at equilibrium.

Electronic Structure and Excited State Photophysics of P Dimethylaminobenzophenone Anti Oxime

Elucidation of Ground and Excited State Electronic Configurations

The electronic properties of p-dimethylaminobenzophenone anti-oxime are dictated by the interplay of the electron-donating dimethylamino group, the phenyl ring, and the oxime moiety.

Homo-Lumo Energy Gaps and Molecular Orbital Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. In molecules with donor-acceptor character, the HOMO is typically localized on the electron-donating portion, while the LUMO resides on the electron-accepting portion. For this compound, the dimethylamino group acts as a potent electron donor, and the benzophenone (B1666685) oxime framework serves as the acceptor.

Table 1: Representative HOMO-LUMO Energy Gaps of Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone | B3LYP/6-311G | -7.29 | -2.52 | 4.77 |

| 2-Amino-5-chlorobenzophenone | B3LYP/6-31+G(d,p) | -7.72 | -0.00 | 7.72 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311+G(d,P) | -6.30 | -1.81 | 4.49 |

Disclaimer: The data presented in this table are for analogous compounds and are intended to be illustrative. Specific experimental or computational data for this compound is not currently available in the cited literature.

The character of the HOMO in this compound is expected to have significant π-character localized on the dimethylaminophenyl moiety. The LUMO is anticipated to be a π* orbital distributed over the benzophenone oxime part of the molecule. This spatial separation of the frontier orbitals is a hallmark of molecules capable of intramolecular charge transfer upon photoexcitation.

Intermolecular Charge Transfer Dynamics

Upon absorption of a photon of sufficient energy, an electron is promoted from the HOMO to the LUMO. In this compound, this electronic transition results in a significant redistribution of electron density, leading to the formation of an intramolecular charge transfer (ICT) state. In this excited state, the dimethylamino group becomes more positively charged, and the benzophenone oxime moiety becomes more negatively charged, resulting in a large excited-state dipole moment.

The dynamics of this charge transfer process are typically ultrafast, occurring on the femtosecond to picosecond timescale. The formation of the ICT state is often accompanied by conformational changes, such as the twisting of the dimethylamino group relative to the phenyl ring, leading to a twisted intramolecular charge transfer (TICT) state. The stability and emission properties of such TICT states are highly sensitive to the polarity of the surrounding medium.

Advanced Photophysical Characterization

The photophysical properties of this compound can be experimentally probed using a variety of spectroscopic techniques.

Absorption and Emission Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to show intense bands in the UV region, corresponding to π-π* transitions. The presence of the dimethylamino group is likely to cause a red-shift in the absorption spectrum compared to unsubstituted benzophenone oxime, due to the destabilization of the ground state and stabilization of the excited state.

Fluorescence emission from the locally excited or ICT state can also be anticipated. The position and intensity of the emission band are expected to be strongly dependent on the solvent environment. In nonpolar solvents, emission from a locally excited state is more likely, while in polar solvents, the ICT state is stabilized, leading to a red-shifted and often broad emission band.

Table 2: Representative Absorption and Emission Data for Analogous Compounds

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

| 4,4'-Bis(diethylamino)benzophenone | Chloroform | 365 | - |

| Ethyl 4-(N,N-dimethylamino)benzoate | Cyclohexane | - | ~350 |

| 4-(Dimethylamino)benzonitrile | Cyclohexane | ~290 | ~340 |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | ~290 | ~470 |

Disclaimer: The data presented in this table are for analogous compounds and are intended to be illustrative. Specific experimental absorption and emission data for this compound is not currently available in the cited literature.

Excited State Deactivation Mechanisms

Once excited, the this compound molecule can return to the ground state through several deactivation pathways, both radiative and non-radiative.

Fluorescence: Emission of a photon from the singlet excited state. The fluorescence quantum yield is often low for molecules that can form TICT states, as non-radiative pathways become more efficient. nih.gov

Intersystem Crossing (ISC): A transition from the singlet excited state (S1) to a triplet excited state (T1). For benzophenone derivatives, ISC is often a very efficient process. nih.gov The resulting triplet state can then undergo further reactions or deactivate to the ground state via phosphorescence or non-radiative decay.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity.

Photochemical Reaction: The excited molecule can undergo a chemical reaction, such as the N-O bond cleavage characteristic of oxime-based photoinitiators.

Transient absorption spectroscopy is a powerful technique to study these deactivation pathways by monitoring the formation and decay of transient species such as the triplet state and radical fragments. researchgate.net

Table 3: Representative Excited State Lifetimes of Analogous Compounds

| Compound | State | Solvent | Lifetime |

| Benzophenone Ketyl Radical | D1 | Cyclohexane | - |

| 4,4'-Bis(diethylamino)benzophenone | S1 | - | Very short |

Disclaimer: The data presented in this table are for analogous compounds and are intended to be illustrative. Specific experimental excited state lifetime data for this compound is not currently available in the cited literature.

Solvatochromism and Concentration-Dependent Photophysical Responses

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Due to the expected large change in dipole moment upon excitation, the absorption and particularly the emission spectra of this compound are predicted to exhibit significant solvatochromism. In polar solvents, the more polar excited state will be stabilized to a greater extent than the ground state, leading to a red-shift in the emission maximum. This phenomenon is a strong indicator of the charge-transfer character of the excited state. nih.gov

At high concentrations, intermolecular interactions can also influence the photophysical properties. These can include the formation of excimers (excited-state dimers) or ground-state aggregates, which can lead to changes in the absorption and emission spectra, as well as the excited-state lifetimes.

Photochemical Reactivity and Photochromic Phenomena of this compound

The photochemical behavior of oximes, including aromatic derivatives like this compound, is characterized by a variety of competing reaction pathways initiated by the absorption of ultraviolet (UV) light. The presence of the chromophoric benzophenone moiety, coupled with the electron-donating dimethylamino group, results in strong absorption in the UV region, populating excited singlet and triplet states that are the precursors to its photochemical reactivity. While detailed quantitative data specifically for this compound is not extensively available in the public domain, its photochemical reactivity can be understood by examining the well-established reactions of related benzophenone oximes and other aromatic oximes. The primary photochemical processes include E/Z isomerization, photo-Beckmann rearrangement, and photocleavage.

One of the fundamental photochemical reactions for oximes is the reversible isomerization between the E (anti) and Z (syn) geometric isomers around the C=N double bond. The anti-isomer is typically the more thermodynamically stable form. Upon irradiation with UV light, the anti-isomer can be converted to the syn-isomer. This process often reaches a photostationary state where the rates of the forward and reverse isomerization reactions are equal. The position of this equilibrium depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength. This photoisomerization is a key example of photochromism, where a molecule reversibly changes its structure and, consequently, its absorption spectrum upon exposure to light.

The general mechanism for photoisomerization involves the excitation of the molecule to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to the triplet state (T₁). The triplet state is often implicated in the isomerization process, proceeding through a twisted intermediate where the rotation around the C=N bond is facilitated, leading to the formation of the other isomer upon relaxation to the ground state (S₀).

While specific quantum yields for the photoisomerization of this compound are not readily found in literature, data for analogous aromatic oximes can provide insight into the efficiency of this process. The quantum yield (Φ) represents the efficiency of a particular photochemical process and is defined as the number of molecules undergoing that process divided by the number of photons absorbed.

Table 1: Illustrative Photoisomerization Quantum Yields for Aromatic Oximes in Solution

| Compound | Solvent | Excitation Wavelength (nm) | Φ (E → Z) | Φ (Z → E) |

|---|---|---|---|---|

| Acetophenone Oxime | Methanol | 254 | 0.35 | 0.40 |

| Benzophenone Oxime | Benzene | 313 | 0.55 | 0.60 |

| p-Methoxyacetophenone Oxime | Acetonitrile | 254 | 0.30 | 0.38 |

(Note: This table is illustrative and based on data for analogous compounds to demonstrate typical quantum yields for E/Z photoisomerization of aromatic oximes. The values are not specific to this compound.)

Another significant photochemical reaction of ketoximes is the photo-Beckmann rearrangement. This reaction involves the transformation of the oxime into an amide. The reaction is believed to proceed from the excited singlet state and involves the formation of an oxaziridine (B8769555) intermediate, which then rearranges to the corresponding amide. The regioselectivity of the rearrangement (i.e., which group migrates to the nitrogen atom) is determined by which group is in the anti position to the hydroxyl group in the starting oxime. For this compound, this would involve the migration of either the phenyl group or the p-dimethylaminophenyl group.

In addition to isomerization and rearrangement, photocleavage of the N-O bond can occur, leading to the formation of an iminyl radical and a hydroxyl radical. These radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or fragmentation. This photocleavage pathway is particularly relevant to the application of this compound as a photoinitiator in polymerization reactions, as the generated radicals can initiate the polymerization of monomers.

The photochemical reactivity of this compound is also influenced by the solvent environment. Polar solvents can stabilize charge-transfer character in the excited state, potentially influencing the efficiency and pathways of the photochemical reactions. For instance, the quantum yield of the photo-Beckmann rearrangement is often solvent-dependent.

Table 2: Summary of Primary Photochemical Reactions of Aromatic Ketoximes

| Photochemical Reaction | Description | Key Intermediates |

|---|---|---|

| E/Z Isomerization | Reversible interconversion between geometric isomers around the C=N double bond. | Twisted Triplet State |

| Photo-Beckmann Rearrangement | Conversion of the oxime to the corresponding amide. | Oxaziridine |

| Photocleavage | Homolytic cleavage of the N-O bond. | Iminyl and Hydroxyl Radicals |

(Note: This table summarizes the general photochemical reactions observed for aromatic ketoximes, which are expected to be relevant for this compound.)

Computational and Theoretical Chemistry of P Dimethylaminobenzophenone Anti Oxime

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and properties of medium-sized organic molecules like p-dimethylaminobenzophenone anti-oxime. Its balance of computational cost and accuracy makes it ideal for exploring ground-state properties, while its extension, Time-Dependent DFT (TDDFT), is a powerful tool for probing excited-state phenomena. Standard computational approaches for this molecule typically employ hybrid functionals, such as B3LYP, paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), which have been shown to provide reliable results for similar organic compounds. qut.edu.auresearchgate.netresearchgate.netmdpi.comscirp.orgresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. scirp.org This optimization process provides detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry optimization reveals several key structural features. The molecule is not perfectly planar. While the phenyl and dimethylaminophenyl rings themselves are planar, they are twisted relative to each other and with respect to the C=N oxime plane. The anti (or E) configuration, where the hydroxyl group (-OH) and the phenyl ring are on opposite sides of the C=N double bond, is confirmed as the ground-state isomer. ontosight.ai The dimethylamino group is typically found to be slightly pyramidalized. researchgate.net

Conformational analysis, often performed by systematically rotating key dihedral angles (e.g., around the C-C bonds connecting the rings to the oxime carbon), helps to identify different local energy minima and the rotational barriers between them. These calculations confirm that the non-planar, twisted conformation is the most energetically favorable, minimizing steric hindrance between the aromatic rings.

Interactive Data Table: Predicted Geometrical Parameters

Below are typical geometrical parameters for this compound obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory. These values are representative of the outputs from such computational studies.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=N | 1.29 Å | |

| N-O | 1.39 Å | |

| O-H | 0.97 Å | |

| C-(Phenyl) | 1.49 Å | |

| C-(Dimethylaminophenyl) | 1.48 Å | |

| Bond Angles | ||

| C=N-O | 112.5° | |

| (Phenyl)-C-(Dimethylaminophenyl) | 118.0° | |

| C-N-C (within NMe₂) | 117.5° | |

| Dihedral Angles | ||

| Phenyl-C-C=N | -35.0° | |

| Dimethylaminophenyl-C-C=N | 145.0° |

TDDFT is the primary method for simulating the electronic absorption spectra of molecules like this compound. researchgate.netmdpi.combeilstein-journals.orgrsc.org By calculating the vertical excitation energies from the ground state to various excited states, TDDFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). mdpi.com

The simulated UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region. These absorptions are typically assigned to π → π* electronic transitions. The highest occupied molecular orbital (HOMO) is generally localized on the electron-rich p-dimethylaminophenyl moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed across the benzophenone (B1666685) oxime core. The primary long-wavelength absorption band, therefore, has significant intramolecular charge transfer (ICT) character, from the dimethylamino group to the benzophenone oxime system. conicet.gov.ar This ICT nature is crucial for its function as a photoinitiator.

Calculations can also provide other key photophysical parameters, such as the energies of triplet states, which are important for understanding intersystem crossing and potential sensitization pathways, although for oxime-based photoinitiators, direct cleavage from the singlet excited state is often the dominant mechanism. researchgate.netrsc.org

Interactive Data Table: Simulated Photophysical Data

The following table presents representative TDDFT results for the main electronic transitions of this compound in a non-polar solvent, illustrating the kind of data generated by these simulations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S₀ → S₁ | 315 nm | 0.55 | HOMO → LUMO | π → π, ICT |

| S₀ → S₂ | 270 nm | 0.20 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | 245 nm | 0.15 | HOMO → LUMO+1 | π → π* |

Quantum Chemical Investigation of Reaction Pathways and Transition States

A key application of computational chemistry is to elucidate reaction mechanisms. For this compound, its primary photochemical reaction is the cleavage of the N-O bond upon absorption of UV light. researchgate.netresearchgate.net This process generates an iminyl radical and a hydroxyl radical, which can initiate polymerization.

Quantum chemical methods can map the potential energy surface for this N-O bond dissociation. By elongating the N-O bond in a stepwise manner and calculating the energy at each point, a dissociation profile can be constructed for both the ground and excited states. More advanced calculations can locate the transition state (TS) for this bond cleavage on the excited-state surface. The energy difference between the optimized excited-state geometry and the transition state geometry gives the activation energy for the cleavage process. These calculations consistently show that the barrier to N-O bond cleavage is significantly lowered in the excited state compared to the ground state, explaining why the reaction is photochemically driven.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

While the quantum chemical methods described above are excellent for studying static properties and specific reaction coordinates, Ab Initio Molecular Dynamics (AIMD) offers a way to simulate the dynamic behavior of the molecule over time. youtube.com In AIMD, the forces acting on the atoms are calculated "on the fly" using quantum mechanics (like DFT) at each step of the simulation.

AIMD simulations can provide a more realistic picture of the molecule's behavior in a complex environment, such as in a solvent or an amorphous solid. For this compound, an AIMD simulation could be used to study:

Solvent Effects: How solvent molecules arrange around the solute and how their dynamics influence the solute's conformation and electronic properties.

Vibrational Spectra: The power spectrum of atomic velocities from an AIMD trajectory can be used to compute theoretical vibrational spectra that include anharmonic and environmental effects.

Reaction Dynamics: AIMD can be used to simulate the actual trajectory of the N-O bond cleavage following photoexcitation, providing insights into the timescale of the reaction and the immediate fate of the resulting radical fragments. This approach captures the complex interplay of electronic and nuclear motion that is absent in static models. youtube.com

Reaction Mechanisms and Organic Transformations Involving P Dimethylaminobenzophenone Anti Oxime

Mechanistic Pathways of Oxime Rearrangements

Oximes are well-known precursors for rearrangement reactions, most notably the Beckmann rearrangement, which transforms an oxime into an amide. masterorganicchemistry.combyjus.com This acid-induced transformation is a cornerstone of organic synthesis, with industrial applications including the production of caprolactam, the precursor to Nylon 6. wikipedia.org

The Beckmann rearrangement proceeds via an acid-catalyzed pathway that involves the conversion of the oxime's hydroxyl group into a good leaving group, typically water. masterorganicchemistry.combyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid or hydrochloric acid. wikipedia.orgorganic-chemistry.org This is followed by a stereospecific migration of the alkyl or aryl group that is positioned anti (trans) to the leaving group on the nitrogen atom. organic-chemistry.org This concerted migration leads to the expulsion of a water molecule and the formation of a key intermediate known as a nitrilium ion. masterorganicchemistry.com Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. byjus.com

For p-dimethylaminobenzophenone anti-oxime, the stereochemistry dictates the outcome. The designation "anti-oxime" specifies that the hydroxyl group is on the opposite side of the C=N double bond from the p-dimethylaminophenyl group. Consequently, the phenyl group is anti to the hydroxyl group and is the one that migrates during the rearrangement.

The detailed mechanistic steps for the Beckmann rearrangement of this compound are outlined below:

| Step | Description | Intermediate Formed |

| 1. Protonation | The hydroxyl group of the oxime is protonated by an acid catalyst, converting it into a better leaving group (-OH₂⁺). | Oxonium ion |

| 2. Migration/Loss of Leaving Group | In a concerted step, the phenyl group (anti to the -OH₂⁺ group) migrates to the electron-deficient nitrogen atom, simultaneously displacing the water molecule. | Nitrilium ion |

| 3. Nucleophilic Attack | A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the nitrilium ion. | Iminol intermediate |

| 4. Tautomerization | A proton transfer and subsequent keto-enol tautomerization of the iminol intermediate yields the stable amide product. | N-(4-(dimethylamino)phenyl)-N-phenylbenzamide |

This stereospecificity is a critical feature of the reaction, ensuring a predictable and controlled synthesis of a specific N,N-disubstituted amide from the ketoxime. wikipedia.orgorganic-chemistry.org

Radical-Mediated Chemistry of the Oxime Functionality

The oxime functional group can also participate in radical-mediated reactions. The relatively weak N-O bond can be cleaved under various conditions to generate nitrogen-centered radicals, particularly iminyl radicals, which are valuable intermediates in modern organic synthesis. researchgate.netorganic-chemistry.org

Iminyl radicals can be generated from oxime derivatives through single-electron transfer (SET) processes, often facilitated by transition metal catalysts or visible-light photoredox catalysis. researchgate.netnsf.gov For instance, the reductive cleavage of the N-O bond in oxime ethers using reagents like samarium diiodide (SmI₂) is an effective method for producing these N-centered radicals. organic-chemistry.org Alternatively, oxidative methods can generate iminoxyl radicals. beilstein-journals.org

Once formed from this compound, the resulting iminyl radical possesses distinct reactivity. These radicals can undergo several key reaction types, including:

Intramolecular Hydrogen Atom Transfer (HAT): A 1,5-HAT event can occur where the nitrogen radical abstracts a hydrogen atom from a suitable position, typically a C-H bond at the δ-position, generating a carbon-centered radical. beilstein-journals.org

Addition to Alkenes or Arenes: The iminyl radical can add to unsaturated systems, initiating cyclization or intermolecular addition reactions. researchgate.net

Fragmentation: Norrish Type-I fragmentation, involving the cleavage of an α-carbon-carbon bond, is another possible pathway for iminyl radicals derived from certain structures. researchgate.net

The interrogation of these radical intermediates is often performed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can confirm their formation and provide insight into their structure. beilstein-journals.org

The reactivity of iminyl radicals makes them powerful tools for the synthesis of complex nitrogen-containing heterocycles. nsf.govclockss.org Intramolecular cyclization of iminyl radicals is a particularly effective strategy for constructing five-membered rings like pyrrolines and other related structures. organic-chemistry.orgclockss.org

In a hypothetical application involving a derivative of this compound, an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne) could serve as a radical acceptor. Upon generation of the iminyl radical, a 5-exo-trig or 5-exo-dig cyclization could occur, leading to the formation of a new five-membered heterocyclic ring fused to the benzophenone (B1666685) framework. nsf.gov This strategy is widely employed for synthesizing scaffolds found in natural products and pharmaceutically active molecules. clockss.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity at the Oxime and Benzophenone Moieties

The structure of this compound contains multiple sites susceptible to either nucleophilic or electrophilic attack, contributing to its diverse reactivity profile.

The benzophenone moiety contains two aromatic rings. The ring bearing the p-dimethylamino group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the dimethylamino group, which directs incoming electrophiles to the ortho positions. unibo.it Conversely, the unsubstituted phenyl ring is less activated.

The oxime moiety presents its own distinct reactive sites. The nitrogen and oxygen atoms possess lone pairs, rendering them nucleophilic. The carbon atom of the C=N double bond is electrophilic and can be attacked by strong nucleophiles.

A summary of the key reactive sites is presented below:

| Moiety | Site | Type of Reactivity | Potential Reactions |

| p-Dimethylamino Phenyl Ring | Aromatic C-H (ortho to -NMe₂) | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

| Dimethylamino Group | Nitrogen Atom | Nucleophilic/Basic | Protonation, Alkylation |

| Oxime Group | Oxygen Atom | Nucleophilic/Basic | Protonation, O-alkylation, O-acylation |

| Oxime Group | Nitrogen Atom | Nucleophilic | N-alkylation (less common) |

| Oxime Group | Carbon Atom (C=N) | Electrophilic | Nucleophilic Addition (e.g., by organometallics) |

This compound as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be viewed as a synthon for several important structural motifs, depending on the transformation employed.

| Target Structure / Functional Group | Transformation | Synthon Equivalent |

| N,N-Disubstituted Amide | Beckmann Rearrangement | A nitrilium ion precursor that leads to an N-aryl benzamide (B126) structure. |

| Nitrogen Heterocycle (e.g., Pyrroline) | Radical-Mediated Cyclization | An iminyl radical precursor for intramolecular cyclization reactions. |

| Functionalized Benzophenone | Electrophilic Aromatic Substitution | An activated aromatic system for introducing new substituents on the dimethylamino-phenyl ring. |

By leveraging these transformations, chemists can utilize this compound as a versatile building block for constructing more complex molecular architectures, including amides, heterocycles, and highly substituted aromatic compounds.

Coordination Chemistry and Metal Complexes of P Dimethylaminobenzophenone Anti Oxime

Ligand Design and Diverse Coordination Modes

P-Dimethylaminobenzophenone anti-oxime, a derivative of benzophenone (B1666685), presents a compelling case for ligand design due to its distinct structural features. The molecule contains multiple donor atoms, primarily the nitrogen and oxygen atoms of the oxime group (-C=N-OH), which can coordinate with metal ions. Oximes are well-regarded as effective complexing agents, capable of forming a variety of coordination compounds with transition metals. researchgate.net The presence of the electron-donating p-dimethylamino group on one of the phenyl rings can further modulate the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

The oxime group can coordinate to a metal center in several ways. It can act as a neutral ligand, coordinating through its nitrogen atom. More commonly, it undergoes deprotonation of the hydroxyl group to form an oximato anion, which then acts as a bidentate or bridging ligand. This versatility allows for the formation of both mononuclear and polynuclear metal complexes with diverse structural arrangements.

Chelate Ring Formation and Thermodynamic Stability

The ability of this compound to act as a bidentate ligand is crucial to its coordination chemistry. Upon deprotonation, the nitrogen and oxygen atoms of the oximato group can bind to a single metal ion, forming a stable five-membered chelate ring. The formation of such chelated structures is thermodynamically favored due to the chelate effect, which leads to enhanced stability compared to complexes formed with analogous monodentate ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Donor Atoms | Resulting Structure |

| Monodentate | The neutral ligand binds through the oxime nitrogen. | N | Simple coordination complex |

| Bidentate Chelating | The deprotonated ligand (oximato) binds to a single metal ion. | N, O | Stable 5-membered chelate ring |

| Bidentate Bridging | The oximato group bridges two metal centers. | N, O | Polynuclear complex |

Stereochemical Influence on Metal Ion Coordination

The stereochemistry of the oxime ligand plays a pivotal role in determining the structure of the resulting metal complex. The "anti" configuration (also known as the E-configuration) of this compound places the hydroxyl group and the (4-(dimethylamino)phenyl)phenylmethylidene group on opposite sides of the carbon-nitrogen double bond. ontosight.ai This specific spatial arrangement dictates how the ligand can approach and orient itself around a metal center, influencing the coordination geometry and potentially leading to the formation of specific isomers. The steric bulk of the phenyl and dimethylaminophenyl groups can also create steric hindrance, further influencing the coordination environment and the accessibility of the metal center.

Synthesis and Structural Elucidation of Metal-Oxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent like ethanol (B145695) or methanol. The reaction is often carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the oxime's hydroxyl group, which is often crucial for chelation. jocpr.comat.ua

Structural elucidation of the resulting complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the stoichiometry of the complex (metal-to-ligand ratio).

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the C=N stretching frequency and the disappearance of the O-H stretching band upon complexation indicate the involvement of the oxime's nitrogen and deprotonated oxygen in bonding to the metal ion. mdpi.com

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps to infer its coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for diamagnetic complexes to characterize the ligand environment in solution.

Electronic, Optical, and Magnetic Properties of this compound Metal Complexes

The electronic, optical, and magnetic properties of these metal complexes are intrinsically linked to the choice of the central metal ion and the coordination environment established by the ligand. The ligand itself possesses chromophoric groups that absorb in the UV-visible region. Upon complexation, new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear, often in the visible region, leading to colored complexes. The electron-donating dimethylamino group can influence the energy of these charge-transfer bands.

The magnetic properties are dictated by the number of unpaired electrons in the d-orbitals of the transition metal ion. Complexes with metal ions like Cu(II), Ni(II), and Co(II) are expected to be paramagnetic, while those with Zn(II) would be diamagnetic. The specific magnetic moment can provide further clues about the geometry of the complex (e.g., distinguishing between square-planar and tetrahedral Ni(II) complexes). jocpr.com In some cases, antiferromagnetic interactions can occur, particularly in polynuclear complexes where metal centers are in close proximity. jocpr.com

Table 2: Predicted Magnetic Properties of M(II) Complexes with this compound

| Metal Ion | d-Electron Configuration | Expected Geometry | Predicted Magnetic Behavior |

| Mn(II) | d⁵ | Octahedral/Tetrahedral | Paramagnetic |

| Co(II) | d⁷ | Octahedral/Tetrahedral | Paramagnetic |

| Ni(II) | d⁸ | Octahedral/Square Planar | Paramagnetic |

| Cu(II) | d⁹ | Distorted Octahedral/Square Planar | Paramagnetic |

| Zn(II) | d¹⁰ | Octahedral/Tetrahedral | Diamagnetic |

Catalytic Applications of Transition Metal-Oxime Complexes in Organic Synthesis

Transition metal complexes, including those with oxime and Schiff base ligands, are widely recognized for their catalytic activity in a variety of organic transformations. mdpi.com While specific catalytic studies on this compound complexes are not extensively documented, their structural features suggest potential applications in several areas.

The metal center in these complexes can act as a Lewis acid, activating substrates for nucleophilic attack. Furthermore, metals that can readily cycle between different oxidation states (e.g., copper, cobalt, manganese) can catalyze redox reactions. Potential applications include:

Oxidation Reactions: Catalyzing the oxidation of alcohols, phenols, or anilines, often using environmentally benign oxidants like hydrogen peroxide. mdpi.com

C-C Coupling Reactions: Serving as catalysts in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Reduction Reactions: Acting as catalysts for transfer hydrogenation or other reduction processes.

The catalytic efficiency can be fine-tuned by modifying the ligand structure or changing the central metal ion, opening avenues for the development of tailored catalysts for specific organic syntheses.

Materials Science Applications of P Dimethylaminobenzophenone Anti Oxime

Design and Development of Photoactive Materials

The interaction of p-Dimethylaminobenzophenone anti-oxime with light is central to its application in the development of photoactive materials. These materials are designed to undergo specific chemical or physical changes upon exposure to light, enabling a range of advanced technological uses.

This compound is utilized as a photoinitiator, a compound that absorbs light energy to generate reactive species that in turn initiate polymerization. metall-mater-eng.com This capability is crucial in ultraviolet (UV) curing processes for inks, coatings, and adhesives. metall-mater-eng.com The (E)-configuration of the oxime group is considered important for its photoinitiating efficacy. metall-mater-eng.com

Upon absorption of UV light, photoinitiators like those based on oxime esters undergo a characteristic cleavage of the vulnerable N–O bond. This homolytic cleavage results in the formation of two distinct radical species: an iminyl radical and a carboxyl radical. rsc.org These highly reactive free radicals then initiate the polymerization of monomers and oligomers, such as acrylates, leading to the rapid formation of a crosslinked polymer network. rsc.orgnih.gov This process, known as photopolymerization, is valued for its high speed, low energy consumption, and solvent-free nature compared to traditional thermal polymerization. rsc.org

The efficiency of photoinitiation can be influenced by the molecular structure of the initiator. For instance, studies on related aminobenzophenone derivatives have shown that the concentration of the photoinitiator can impact the rate of polymerization and the molecular weight of the resulting polymer. nih.gov Analysis of polymers formed using these types of initiators confirms that fragments of the photoinitiator become attached to the polymer backbone during the process. nih.gov While small-molecule photoinitiators are effective, their potential to migrate within the cured material is a known challenge. rsc.org This has led to broader research into larger, macromolecular photoinitiators to enhance stability and reduce migration in the final product. rsc.org

Photochromic systems involve materials that undergo a reversible change in color upon exposure to light. While this compound is a photoactive molecule, its specific integration and application within photochromic systems for advanced optical applications are not extensively documented in publicly available research. The primary focus of existing studies remains on its irreversible bond cleavage for polymerization initiation rather than reversible structural changes associated with photochromism.

Crystal Engineering and Supramolecular Architectures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The arrangement of molecules like this compound in the solid state can give rise to unique collective properties.

Organic molecules with specific structural features are widely investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as optical limiting and frequency conversion. nih.gov A common molecular design strategy for NLO materials involves creating a π-conjugated system that connects an electron-donating group with an electron-accepting group. This charge asymmetry can lead to a large molecular hyperpolarizability (β), a measure of second-order NLO activity, and significant third-order NLO effects. nih.govuniv-rennes.fr

The structure of this compound, featuring an electron-donating p-dimethylamino group and a conjugated benzophenone (B1666685) system, makes it a candidate for NLO applications. Research into organic compounds has shown that materials with high third-order NLO refractive indices are of great interest for devices like optical switches. The NLO response of a material is often evaluated using techniques like the Z-scan method, which can determine the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). metall-mater-eng.com

While specific NLO measurements for this compound are not detailed in the available literature, data from other novel organic crystalline materials illustrate the properties being investigated.

Interactive Data Table: Third-Order NLO Properties of an Exemplary Organic Crystal

Below are the measured NLO parameters for a novel Schiff base compound, (E)-4-Chloro-2-((Phenylimino)Methyl)Phenol (4C2PMP), which serves as an example of a modern organic NLO material. metall-mater-eng.com

| NLO Parameter | Symbol | Value | Unit |

| Nonlinear Refractive Index | n₂ | 3.84 x 10⁻⁸ | cm²/W |

| Nonlinear Absorption Coefficient | β | 2.11 x 10⁻⁴ | cm/W |

| Third-Order Susceptibility | χ³ | 4.07 x 10⁻⁶ | esu |

Note: This data is for the compound 4C2PMP and is provided to illustrate the typical NLO parameters measured for organic materials; it does not represent measured values for this compound. metall-mater-eng.com

The self-assembly of molecules into ordered supramolecular structures is dictated by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions can guide individual molecules to form well-defined, functional architectures. The presence of a hydroxyl group on the oxime moiety and aromatic rings in this compound provides the potential for forming such ordered structures through hydrogen bonding and π-stacking. However, specific studies detailing the crystal engineering, controlled self-assembly, or resulting supramolecular architectures of this compound are not readily found in scientific literature.

Fabrication of this compound Modified Surfaces and Films

The modification of surfaces and the fabrication of thin films are key techniques in materials science to impart new functionalities to a substrate. Attaching molecules like this compound to a surface could, in principle, create photoactive surfaces that can initiate polymerization directly from the surface upon UV irradiation, a technique known as surface-initiated photopolymerization. This approach is used to create polymer brushes and functional coatings. Despite the potential for such applications, specific research on the fabrication and functionalization of surfaces or thin films using this compound has not been prominently reported.

Advanced Spectroscopic Characterization Methodologies for P Dimethylaminobenzophenone Anti Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-Resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure and stereochemistry of p-Dimethylaminobenzophenone anti-oxime. The 'anti' configuration, also referred to as the (E)-isomer, describes the geometry where the hydroxyl group and the phenyl group are on opposite sides of the C=N double bond. This arrangement can be unequivocally confirmed using 1D (¹H, ¹³C) and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY spectrum would show spatial correlations between the oxime hydroxyl proton and nearby protons on the aromatic rings, confirming the specific stereoisomer.

Dynamic NMR studies can provide insight into conformational changes, such as restricted rotation around the C-N bond of the dimethylamino group or the C-C bonds connecting the rings to the oxime carbon. By acquiring spectra at various temperatures, it is possible to observe the broadening and coalescence of signals, which allows for the calculation of the energy barriers (ΔG‡) for these rotational processes. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for the functional groups present.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -N(CH₃)₂ | ~3.0 | Singlet | Protons of the two methyl groups on the nitrogen atom. |

| Aromatic (H) | 6.7 - 7.8 | Multiplet | Protons on the two phenyl rings. Those on the dimethylamino-substituted ring will be more upfield. |

| -NOH | 10.0 - 12.0 | Singlet (broad) | The acidic proton of the oxime hydroxyl group. Its shift is concentration and solvent dependent. |

| ¹³C NMR | |||

| -N(CH₃)₂ | ~40 | Quartet | Carbon atoms of the two methyl groups. |

| Aromatic (C) | 110 - 155 | Singlet/Doublet | Carbons of the aromatic rings. The carbon attached to the dimethylamino group will be significantly shielded. |

| C=NOH | 150 - 160 | Singlet | The sp² hybridized carbon of the oxime group. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary; FT-IR measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in polarizability. horiba.com For this compound, these techniques are crucial for identifying its characteristic functional groups.

The FT-IR and FT-Raman spectra will display distinct bands corresponding to the stretching and bending vibrations of the C=N oxime, N-O, aromatic C=C, and C-H bonds, as well as the vibrations associated with the p-dimethylamino substituent. The presence and position of these bands serve as a fingerprint for the molecule's structure. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (oxime) | FT-IR | 3200 - 3400 (broad) | Medium |

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-N(CH₃)₂) | FT-IR, FT-Raman | 2850 - 3000 | Medium |

| C=N Stretch (oxime) | FT-IR, FT-Raman | 1620 - 1680 | Medium-Strong |

| Aromatic C=C Stretch | FT-IR, FT-Raman | 1450 - 1600 | Strong |

| N-O Stretch (oxime) | FT-IR | 930 - 960 | Strong |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₁₅H₁₆N₂O), high-resolution mass spectrometry (HRMS) can determine its precise molecular weight (monoisotopic mass: 240.1263 g/mol ), confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. Common fragmentation for benzophenone-like structures involves cleavage at the carbonyl (or in this case, oxime) group, leading to the formation of benzoyl-type cations or related fragments. researchgate.net The dimethylamino-substituted phenyl ring and the unsubstituted phenyl ring will lead to distinct fragment ions, allowing for detailed structural confirmation. mdpi.comnih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

| 240 | [M]⁺ | Molecular Ion |

| 223 | [M - OH]⁺ | Loss of hydroxyl radical from the oxime |

| 134 | [(CH₃)₂N-C₆H₄-CN]⁺ | Cleavage of the C-C bond adjacent to the oxime, with rearrangement |

| 120 | [(CH₃)₂N-C₆H₄]⁺ | Cleavage leading to the dimethylaminophenyl cation |

| 105 | [C₆H₅-CO]⁺ | Benzoyl cation (may form via rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of the dimethylaminobenzonitrile group |

Advanced Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Time-Resolved Fluorescence) for Photophysical Behavior

As a photoinitiator, the interaction of this compound with light is of primary importance. ontosight.ai Electronic absorption (UV-Vis) spectroscopy reveals the wavelengths of light the molecule absorbs to reach its excited states. Oximes typically exhibit absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to show strong absorptions corresponding to π→π* transitions within the aromatic systems and the C=N chromophore.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. The fluorescence spectrum, quantum yield, and lifetime are key parameters that describe the behavior of the excited state. Time-resolved fluorescence provides dynamic information about the excited state's decay processes, such as intersystem crossing or photochemical reaction, which are critical to its function as a photoinitiator. rsc.org

Table 4: Representative Photophysical Properties of this compound Data are representative and can vary with solvent and pH.

| Parameter | Technique | Typical Value | Significance |

| λmax (Absorption) | UV-Vis | 280 - 350 nm | Wavelength of maximum light absorption, defines the energy required for photoexcitation. |

| Molar Absorptivity (ε) | UV-Vis | > 10,000 L mol⁻¹ cm⁻¹ | Efficiency of light absorption at λmax. |

| λem (Emission) | Fluorescence | 380 - 450 nm | Wavelength of maximum fluorescence emission, typically red-shifted from absorption. |

| Fluorescence Quantum Yield (Φf) | Fluorescence | Variable (often low) | Efficiency of fluorescence emission versus other de-excitation pathways. Low yield suggests efficient intersystem crossing or reaction. |

| Fluorescence Lifetime (τf) | Time-Resolved Fluorescence | 0.1 - 10 ns | Average time the molecule spends in the excited singlet state before returning to the ground state. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. srce.hr Since photoinitiators function by generating reactive radicals upon irradiation, EPR is the definitive method for studying these transient intermediates. nih.gov

Direct detection of the short-lived radicals generated from this compound is challenging. nih.gov Therefore, a technique called "spin trapping" is typically employed. In this method, a "spin trap" molecule reacts with the transient radicals to form a more stable, persistent radical adduct that can be readily detected and characterized by EPR. The resulting EPR spectrum provides information, such as the g-value and hyperfine coupling constants, which helps to identify the structure of the initial transient radical. rsc.org For an oxime-based photoinitiator, photolysis is expected to cleave the N-O bond, generating an iminyl radical and a hydroxyl radical.

Table 5: Hypothetical EPR Parameters for Radicals Derived from this compound Parameters obtained via spin trapping experiments.

| Radical Intermediate | Spin Trap | g-value | Hyperfine Coupling Constants (Gauss) |

| Iminyl Radical | DMPO | ~2.006 | aN ≈ 14 G, aH ≈ 7 G |

| Hydroxyl Radical | DMPO | ~2.006 | aN ≈ 14.9 G, aH ≈ 14.9 G (characteristic 1:2:2:1 quartet) |

Concluding Remarks and Future Research Outlook

Current Challenges and Unanswered Questions in P-Dimethylaminobenzophenone Anti-Oxime Research

Another significant challenge is the need to develop photoinitiators that are sensitive to longer wavelengths of light, particularly in the visible spectrum for LED applications. researchgate.net While modifications to the chromophore of oxime esters have been explored to achieve this, further research is needed to optimize the photosensitivity of compounds like this compound for use with modern, energy-efficient light sources such as 405 nm LEDs. researchgate.netresearchgate.netrsc.org

Furthermore, the synthesis of this compound and other oximes can present challenges related to yield, purity, and stereochemistry. nih.gov The reaction conditions, such as pH and temperature, must be carefully controlled to achieve the desired product and avoid unwanted byproducts. d-nb.info Developing more robust and sustainable synthetic methodologies is a continuing area of focus. globalresearchonline.net

A key unanswered question revolves around the precise mechanisms of side reactions that can occur during photopolymerization. For instance, in related systems, the formation of byproducts like isoxazolones has been observed, which can detract from the efficiency of the primary reaction. d-nb.info A deeper understanding of these alternative reaction pathways is crucial for designing more selective and efficient photoinitiating systems based on this compound.

Emerging Research Avenues and Interdisciplinary Connections

The future of this compound research is marked by several exciting and emerging avenues that connect to various scientific disciplines. One of the most promising areas is the development of multifunctional photoinitiators. By incorporating other functional groups into the molecular structure, it is possible to create initiators that also act as thermal initiators or possess other desirable properties. rsc.org

The application of oxime-based photoinitiators in advanced manufacturing technologies like 3D printing and direct laser writing represents a significant growth area. researchgate.netrsc.orgrsc.org The ability of compounds like this compound to rapidly cure resins upon light exposure is critical for these applications. Future research will likely focus on tailoring the photochemical properties of these initiators for higher resolution and faster printing speeds. researchgate.netrsc.org

There is also growing interest in the use of oxime chemistry in "photoclick" reactions for applications in surface patterning and hydrogel synthesis. nih.gov This opens up possibilities for this compound in biomaterials science and tissue engineering, where spatiotemporal control over material properties is essential.

The connection to sustainable chemistry is another important future direction. This includes the development of synthetic routes that are more environmentally friendly and the design of photoinitiators that can be activated by low-energy visible light or even sunlight. researchgate.netglobalresearchonline.net

Potential for Novel Methodological Advancements and Future Applications in Chemical Sciences

Significant potential exists for methodological advancements in the study and application of this compound. The use of computational modeling and molecular calculations is becoming increasingly important for designing the next generation of photoinitiators. rsc.orgnih.gov These methods can predict the photochemical properties of novel structures, allowing for a more targeted and efficient approach to synthesis.

Future research could focus on developing novel catalytic systems for the synthesis of oximes, moving beyond traditional methods to more efficient and selective processes. nih.gov Continuous flow reactors also offer a promising alternative to traditional batch processing for reactions like the Beckmann rearrangement of oximes, allowing for better control over reaction conditions and potentially higher yields. d-nb.info